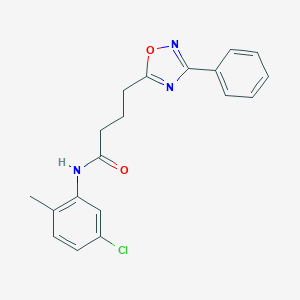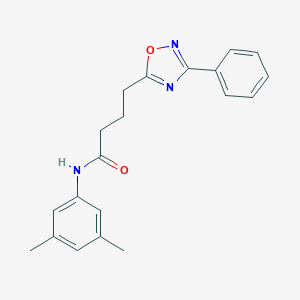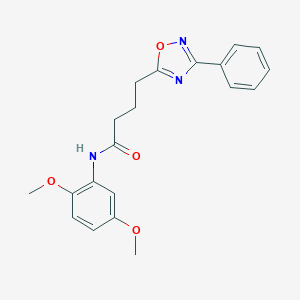![molecular formula C23H26N4O4S B277583 N-[4-(azepan-1-ylsulfonyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277583.png)
N-[4-(azepan-1-ylsulfonyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(azepan-1-ylsulfonyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is commonly referred to as AZD-9291, and it belongs to the class of drugs known as third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). In
Mécanisme D'action
AZD-9291 works by irreversibly binding to the ATP-binding site of the T790M mutant N-[4-(azepan-1-ylsulfonyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide, inhibiting its tyrosine kinase activity and downstream signaling pathways. This leads to the inhibition of cell proliferation and induction of apoptosis in NSCLC cells that harbor the T790M mutation.
Biochemical and Physiological Effects:
AZD-9291 has been shown to have a favorable pharmacokinetic profile, with high oral bioavailability and good tissue distribution. It has a half-life of approximately 25 hours and is primarily metabolized by the liver. AZD-9291 has also been shown to have minimal drug-drug interactions and is generally well-tolerated in clinical trials.
Avantages Et Limitations Des Expériences En Laboratoire
AZD-9291 has several advantages for use in lab experiments, including its high selectivity for T790M mutant N-[4-(azepan-1-ylsulfonyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide, minimal activity against wild-type N-[4-(azepan-1-ylsulfonyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide, and favorable pharmacokinetic profile. However, its irreversible binding to the ATP-binding site of N-[4-(azepan-1-ylsulfonyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide can also be a limitation, as it may lead to the development of resistance over time.
Orientations Futures
There are several future directions for research on AZD-9291, including its potential use in combination with other targeted therapies, its efficacy in other N-[4-(azepan-1-ylsulfonyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide-mutant cancers, and the development of strategies to overcome resistance. Additionally, further studies are needed to fully understand the biochemical and physiological effects of AZD-9291 and its potential long-term side effects. Overall, AZD-9291 represents a promising therapeutic option for the treatment of NSCLC that harbors the T790M mutation in the N-[4-(azepan-1-ylsulfonyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide gene.
Méthodes De Synthèse
The synthesis of AZD-9291 involves a multistep process that includes the reaction of 4-bromoaniline with 1-azepanamine to produce N-(4-bromo-phenyl)azepan-1-amine. This intermediate is then reacted with 4-chlorobenzenesulfonyl chloride to produce N-[4-(chloro-sulfonyl)phenyl]azepan-1-amine. The final step involves the reaction of N-[4-(chloro-sulfonyl)phenyl]azepan-1-amine with 3-(4-aminophenyl)quinazolin-4(3H)-one to produce N-[4-(azepan-1-ylsulfonyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide.
Applications De Recherche Scientifique
AZD-9291 has been extensively studied for its potential therapeutic applications in the treatment of non-small cell lung cancer (NSCLC) that harbors the T790M mutation in the N-[4-(azepan-1-ylsulfonyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide gene. This mutation is associated with resistance to first- and second-generation N-[4-(azepan-1-ylsulfonyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide TKIs. AZD-9291 has shown promising results in preclinical and clinical trials, demonstrating high selectivity for T790M mutant N-[4-(azepan-1-ylsulfonyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide and minimal activity against wild-type N-[4-(azepan-1-ylsulfonyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide.
Propriétés
Nom du produit |
N-[4-(azepan-1-ylsulfonyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide |
|---|---|
Formule moléculaire |
C23H26N4O4S |
Poids moléculaire |
454.5 g/mol |
Nom IUPAC |
N-[4-(azepan-1-ylsulfonyl)phenyl]-3-(4-oxoquinazolin-3-yl)propanamide |
InChI |
InChI=1S/C23H26N4O4S/c28-22(13-16-26-17-24-21-8-4-3-7-20(21)23(26)29)25-18-9-11-19(12-10-18)32(30,31)27-14-5-1-2-6-15-27/h3-4,7-12,17H,1-2,5-6,13-16H2,(H,25,28) |
Clé InChI |
ZVOCCVSKFUURHV-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O |
SMILES canonique |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-{[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoyl]amino}benzoic acid](/img/structure/B277509.png)


![N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277514.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B277515.png)
![ethyl 5-acetyl-4-methyl-2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B277518.png)

![ethyl 6-methyl-2-{[(4-oxo-3(4H)-quinazolinyl)acetyl]amino}-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B277526.png)
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277532.png)